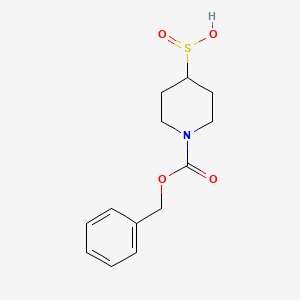![molecular formula C27H30F5N5O5 B12835707 (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule that features multiple functional groups, including an indole ring, fluorine atoms, and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Introduction of Fluorine Atoms: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: Formation of the butanoyl-methylamino linkage through amide bond formation using coupling reagents like EDCI or HATU.
Guanidination: Introduction of the guanidine group using reagents like S-methylisothiourea or other guanidinating agents.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the guanidine group.
Reduction: Reduction reactions could target the carbonyl groups or the indole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorinated phenyl ring or the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA, KMnO4, or H2O2.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinones or N-oxides, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: The compound could be used as a probe to study biological processes, particularly those involving indole derivatives.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
Material Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific applications. In medicinal chemistry, it could interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan or serotonin.
Fluorinated Compounds: Compounds with similar fluorinated phenyl rings, such as fluoxetine or fluticasone.
Guanidine Compounds: Compounds with similar guanidine groups, such as arginine or metformin.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique properties such as enhanced biological activity, improved stability, or novel reactivity.
Properties
Molecular Formula |
C27H30F5N5O5 |
|---|---|
Molecular Weight |
599.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H29F2N5O3.C2HF3O2/c1-32(20(24(34)35)10-6-12-30-25(28)29)21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)31-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,31H,5-6,9-12H2,1H3,(H,34,35)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
InChI Key |
RZAWQOCEOFWGDN-BDQAORGHSA-N |
Isomeric SMILES |
CN([C@@H](CCCN=C(N)N)C(=O)O)C(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(C(CCCN=C(N)N)C(=O)O)C(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
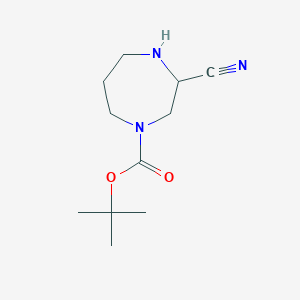
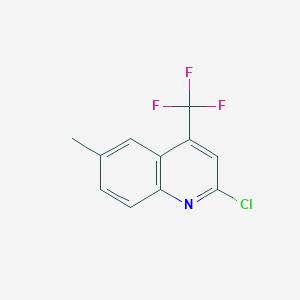
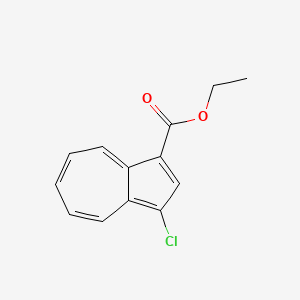
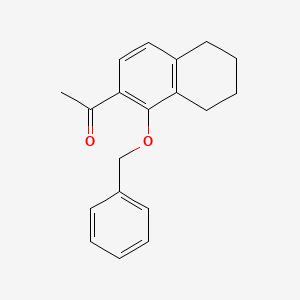
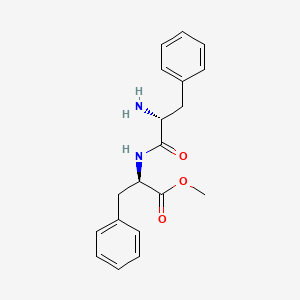
![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
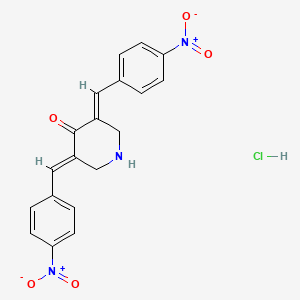
![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)
